Cas no 1384100-45-1 (Bicyclo 6.1.0 nonyne-lysine)

Bicyclo 6.1.0 nonyne-lysine 化学的及び物理的性質
名前と識別子
-
- N6-[[(1alpha, 8alpha, 9beta)-bicyclo[6.1.0]non- 4-yn-9-ylmethoxy]carbonyl]-L-lysine
- Click Amino Acid / exo BCN - L - Lysine
- L-Lysine, N6-[[(1α,8α,9α)-bicyclo[6.1.0]non-4-yn-9-ylmethoxy]carbonyl]-
- exo BCN - L - Lysine
- N6-((((1R,8S,9r)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)-L-lysine
- Bicyclo 6.1.0 nonyne-lysine
-
- インチ: 1S/C17H26N2O4/c18-15(16(20)21)9-5-6-10-19-17(22)23-11-14-12-7-3-1-2-4-8-13(12)14/h12-15H,3-11,18H2,(H,19,22)(H,20,21)/t12-,13+,14-,15-/m0/s1
- InChIKey: QLDVOCPEKYLEOT-XGUBFFRZSA-N
- SMILES: C(O)(=O)[C@H](CCCCNC(OC[C@H]1[C@]2([H])[C@@]1([H])CCC#CCC2)=O)N
Bicyclo 6.1.0 nonyne-lysine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | L233225-50mg |
Bicyclo [6.1.0] nonyne-lysine |
1384100-45-1 | 50mg |
$1499.00 | 2023-05-18 | ||
TRC | L233225-5mg |
Bicyclo [6.1.0] nonyne-lysine |
1384100-45-1 | 5mg |
$190.00 | 2023-05-18 | ||
TRC | L233225-25mg |
Bicyclo [6.1.0] nonyne-lysine |
1384100-45-1 | 25mg |
$873.00 | 2023-05-18 | ||
TRC | L233225-250mg |
Bicyclo [6.1.0] nonyne-lysine |
1384100-45-1 | 250mg |
$ 7600.00 | 2023-09-07 |
Bicyclo 6.1.0 nonyne-lysine 関連文献
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
Bicyclo 6.1.0 nonyne-lysineに関する追加情報
Introduction to Bicyclo 6.1.0 nonyne-lysine (CAS No. 1384100-45-1)
Bicyclo 6.1.0 nonyne-lysine, a compound with the chemical identifier CAS No. 1384100-45-1, represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This bicyclic nonyne derivative, incorporating the essential amino acid lysine, has garnered considerable attention due to its unique structural properties and potential applications in drug development.
The molecular structure of Bicyclo 6.1.0 nonyne-lysine consists of a bicyclic framework with a nonyne side chain and a lysine moiety, which contributes to its distinct chemical and biological characteristics. The bicyclic system imparts rigidity to the molecule, while the nonyne chain provides a flexible region that can interact with biological targets in a tailored manner. This combination makes it an attractive candidate for designing novel therapeutic agents.
In recent years, there has been growing interest in the development of peptidomimetics, which are synthetic analogs of natural peptides designed to mimic their biological activity while avoiding their limitations, such as susceptibility to enzymatic degradation. Bicyclo 6.1.0 nonyne-lysine exemplifies this trend, as it combines the structural features of peptides with the stability and synthetic accessibility of small molecules.
One of the most compelling aspects of Bicyclo 6.1.0 nonyne-lysine is its potential as an intermediate in the synthesis of more complex pharmacophores. The presence of both the nonyne and lysine groups offers multiple sites for functionalization, allowing chemists to design molecules with specific binding affinities and selectivity profiles. This flexibility has been exploited in various research endeavors aimed at developing drugs for a wide range of therapeutic areas.
Recent studies have highlighted the utility of Bicyclo 6.1.0 nonyne-lysine in the development of inhibitors targeting protein-protein interactions (PPIs). PPIs play crucial roles in numerous biological processes, making them attractive drug targets for treating diseases such as cancer, inflammation, and neurodegenerative disorders. The rigid bicyclic core and the lysine residue in Bicyclo 6.1.0 nonyne-lysine provide an excellent scaffold for designing molecules that can disrupt or modulate PPIs effectively.
The lysine moiety, in particular, has been shown to be a valuable feature for enhancing binding interactions with target proteins. Lysine residues are commonly found on protein surfaces and can form multiple types of interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions. By incorporating lysine into a peptidomimetic like Bicyclo 6.1.0 nonyne-lysine, researchers can fine-tune these interactions to achieve high affinity and selectivity for their intended targets.
Another area where Bicyclo 6.1.0 nonyne-lysine has shown promise is in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of new classes of antimicrobial compounds that can overcome existing resistance mechanisms. The unique structural features of Bicyclo 6.1.0 nonyne-lysine make it an ideal candidate for designing molecules that can interact with bacterial cell wall biosynthesis pathways or other essential bacterial processes.
The synthesis of Bicyclo 6.1.0 nonyne-lysine involves sophisticated organic chemistry techniques that have been refined over several decades to achieve high yields and purity levels required for pharmaceutical applications. The process typically involves multi-step reactions that require careful optimization to ensure reproducibility and scalability.
In conclusion, Bicyclo 6.1.0 nonyne-lysine (CAS No. 1384100-45-1) is a remarkable compound with significant potential in pharmaceutical research and development. Its unique structural features and versatile functionalization possibilities make it an invaluable tool for designing novel therapeutic agents targeting various diseases, including cancer, inflammation, and infections caused by antibiotic-resistant bacteria.
1384100-45-1 (Bicyclo 6.1.0 nonyne-lysine) Related Products
- 108511-97-3(1,2-oxazol-4-amine)
- 1805925-15-8(5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid)
- 2228637-79-2(1-(heptafluoropropyl)-3-oxocyclobutane-1-carboxylic acid)
- 440125-05-3(2-(difluoromethoxy)phenylmethanethiol)
- 925394-68-9(3-{[4-(2-Phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione)
- 1806953-48-9(3-(Difluoromethyl)-2-iodo-6-nitropyridine-5-carbonyl chloride)
- 426844-35-1(1-Pyrrolidinecarboxylic acid, 2-(aminocarbonyl)-4-methoxy-, 1,1-dimethylethyl ester, (2S,4S)-)
- 886956-14-5(1-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one)
- 361171-04-2(4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide)
- 114438-75-4((2R)-2-bromo-Butanoic acid methyl ester)




